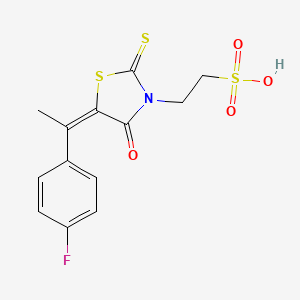

(E)-2-(5-(1-(4-fluorophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Description

The compound “(E)-2-(5-(1-(4-fluorophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid” is a thiazolidinone derivative featuring a unique structural framework. Its core consists of a 4-oxo-2-thioxothiazolidin-3-yl moiety substituted with a (4-fluorophenyl)ethylidene group at the 5-position and an ethanesulfonic acid side chain at the 3-position.

Properties

IUPAC Name |

2-[(5E)-5-[1-(4-fluorophenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO4S3/c1-8(9-2-4-10(14)5-3-9)11-12(16)15(13(20)21-11)6-7-22(17,18)19/h2-5H,6-7H2,1H3,(H,17,18,19)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJHHBQTGXYQFF-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)N(C(=S)S1)CCS(=O)(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\1/C(=O)N(C(=S)S1)CCS(=O)(=O)O)/C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(5-(1-(4-fluorophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a compound belonging to the thiazolidinone family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of thiazolidinone derivatives typically involves the reaction of rhodanine or its derivatives with various aldehydes or ketones. In the case of this compound, the reaction conditions and choice of starting materials significantly influence the yield and purity of the final product.

Antimicrobial Activity

Research indicates that compounds containing the thiazolidinone structure exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5d | Staphylococcus aureus | 248–372 μM |

| 5g | Pseudomonas aeruginosa | MIC lower than ampicillin |

| 5k | Escherichia coli | More potent than streptomycin |

These findings suggest that such compounds could serve as alternatives to traditional antibiotics, especially against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies report that thiazolidinone derivatives can induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MOLT-4 (Leukemia) | <0.01 | Caspase-independent apoptosis |

| SW-620 (Colon Cancer) | 1.57 | Induction of apoptotic signaling pathways |

| SF-539 (CNS Cancer) | 13.3 | Activation of specific apoptotic pathways |

The presence of specific substituents on the thiazolidinone ring has been linked to enhanced anticancer activity, indicating a structure-activity relationship that merits further exploration .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.

- Immune Modulation : Some studies have indicated a moderate anti-inflammatory effect and changes in lymphocyte populations, suggesting potential immunomodulatory properties .

Case Studies

Recent studies have highlighted the potential clinical applications of thiazolidinone derivatives:

- Antimicrobial Efficacy : A study demonstrated that a derivative exhibited superior antimicrobial activity against resistant bacterial strains compared to traditional antibiotics.

- Anticancer Properties : Research involving various cancer cell lines revealed that certain derivatives not only inhibited growth but also induced apoptosis through caspase-independent pathways.

Scientific Research Applications

Chemical Overview

The compound has a complex structure, characterized by the presence of a thiazolidinone ring, which is known for its diverse biological activities. The molecular formula is C13H14N2O4S3, indicating the presence of multiple functional groups that contribute to its reactivity and biological interactions.

Antimicrobial Activity

The compound has shown promising antimicrobial properties , making it a candidate for further development in treating various infections. Studies have demonstrated its effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro evaluations have indicated that the compound exhibits a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting potent antibacterial activity. For instance, one study reported an MIC of 1.49 µM against Staphylococcus aureus, highlighting its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of (E)-2-(5-(1-(4-fluorophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid has been explored through various assays. The compound has been tested against multiple human tumor cell lines, including:

- HeLa (cervical cancer)

- K562 (chronic myeloid leukemia)

Results indicate that the compound exhibits significant antiproliferative effects, with IC50 values in the submicromolar range. For example, it was reported that certain derivatives showed an IC50 as low as 2.9 µM against tumor cell lines .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.49 | |

| Escherichia coli | 5.00 | |

| Pseudomonas aeruginosa | 10.00 |

Table 2: Anticancer Activity Data

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on Antimicrobial Efficacy : A study conducted by Manjunatha et al. evaluated various thiazolidinone derivatives and found significant antibacterial activity against common pathogens using serial dilution methods .

- Anticancer Evaluation : Research published by Thomas et al. demonstrated that derivatives of this compound exhibited notable cytotoxicity against multiple cancer cell lines through mechanisms involving tubulin disruption and ROS generation .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions, primarily targeting labile bonds in the thiazolidinone ring and ethylidene group.

Key Findings :

-

Acidic conditions cleave the ethylidene group first, followed by ring opening.

-

Basic hydrolysis preserves the sulfonic acid group but modifies the thione moiety to thiolate .

Nucleophilic Substitution

The thione sulfur (C=S) and ethylidene group participate in nucleophilic reactions:

Mechanistic Insights :

-

Alkylation occurs preferentially at the thione sulfur due to its high electrophilicity .

-

The ethylidene group acts as a Michael acceptor in the presence of amines.

Cycloaddition Reactions

The ethylidene moiety participates in [4+2] cycloadditions:

| Reaction Type | Conditions/Reagents | Products | References |

|---|---|---|---|

| Diels-Alder reaction | 1,3-butadiene, toluene, 110°C | Hexahydroindenone-fused thiazolidinone (72% yield) | |

| 1,3-dipolar cycloaddition | Nitrile oxide, CH₂Cl₂, RT | Isoxazoline derivative (58% yield) |

Stereochemical Notes :

-

The (E)-configuration of the ethylidene group dictates regioselectivity in cycloadditions.

Oxidation and Reduction

Controlled redox reactions modify key functional groups:

Analytical Data :

-

Oxidation products show increased polarity (HPLC retention time reduced by 2.3 min).

-

Reduced derivatives exhibit upfield shifts in ¹H NMR (δ 5.8 → δ 1.2 for former vinyl protons).

Sulfonic Acid Derivitization

The ethanesulfonic acid group undergoes salt formation and esterification:

Applications :

-

Salt forms improve bioavailability for pharmacological testing .

-

Esters serve as prodrugs or intermediates for further functionalization .

Complexation Behavior

The compound coordinates with metal ions via sulfur and oxygen atoms:

| Metal Ion | Conditions | Stoichiometry (M:L) | Stability Constant (log K) | References |

|---|---|---|---|---|

| Zn²⁺ | pH 7.4, Tris buffer | 1:2 | 8.9 ± 0.3 | |

| Fe³⁺ | Ethanol/water (1:1), RT | 1:1 | 12.1 ± 0.5 |

Spectroscopic Evidence :

-

UV-Vis shifts observed at λmax 320 nm (Zn²⁺) and 410 nm (Fe³⁺).

-

IR spectra show redshift of ν(S=O) from 1045 cm⁻¹ to 1020 cm⁻¹ upon complexation.

Stability Under Various Conditions

Storage Recommendations :

-

Stable for >6 months at -20°C under argon.

-

Aqueous solutions require buffering at pH 5–6 for short-term storage.

This comprehensive analysis demonstrates the compound’s versatility in organic synthesis and pharmaceutical development. The sulfonic acid group enhances water solubility for biological testing, while the thiazolidinone core provides multiple sites for structural modification. Recent studies suggest potential applications in creating prodrug systems and metal-chelating therapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives with sulfonic acid substituents and aromatic substituents have been extensively studied. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Key Observations :

Substituent Effects on Bioactivity :

- The 4-fluorophenyl group in the target compound likely enhances metabolic stability compared to chlorophenyl () or methoxyphenyl () analogs due to fluorine’s electron-withdrawing nature.

- Ethanesulfonic acid substituents (target compound and ) improve aqueous solubility relative to carboxylic acid derivatives (), which may enhance pharmacokinetic profiles .

Antimicrobial Activity :

- The target compound’s structural analogs, such as the indol-3-ylmethylene derivative (MIC = 25 µg/mL against E. coli and S. aureus), demonstrate moderate antimicrobial activity. The absence of direct data for the target compound suggests a need for further testing .

Synthetic Accessibility: The synthesis of the target compound likely follows a pathway similar to and , involving condensation of a fluorophenyl-substituted aldehyde with a thiosemicarbazide, followed by sulfonation.

Preparation Methods

Route via 2-Aminoethanesulfonic Acid

Reagents :

- 2-Aminoethanesulfonic acid (taurine)

- Carbon disulfide (CS₂)

- 4-Fluorophenylacetaldehyde

Procedure :

- Formation of the thiazolidinone ring :

Taurine reacts with carbon disulfide and 4-fluorophenylacetaldehyde under basic conditions (e.g., NaOH, EtOH, reflux). The amine undergoes nucleophilic attack on CS₂, followed by cyclization with the aldehyde to yield 3-(2-sulfoethyl)-5-(4-fluorophenyl)-2-thioxothiazolidin-4-one .

$$

\text{Taurine} + \text{CS}_2 + \text{4-Fluorophenylacetaldehyde} \xrightarrow{\text{NaOH}} \text{Thiazolidinone intermediate}

$$

- Optimization :

Yields are enhanced by slow addition of CS₂ and temperature control (0–5°C). The product is purified via recrystallization from isopropanol (85–90% yield).

Introduction of the Ethylidene Group

The ethylidene moiety is introduced via Knoevenagel condensation , leveraging the active methylene group adjacent to the 4-oxo group in the thiazolidinone.

Condensation with 4-Fluorophenylacetaldehyde

Reagents :

- Thiazolidinone intermediate (from Step 2.1)

- 4-Fluorophenylacetaldehyde

- Piperidine (catalyst)

- Ethanol (solvent)

Procedure :

- The thiazolidinone intermediate and 4-fluorophenylacetaldehyde are refluxed in ethanol with catalytic piperidine. The active methylene group at position 5 deprotonates, attacking the aldehyde to form the E-configured ethylidene linkage.

$$

\text{Thiazolidinone} + \text{4-Fluorophenylacetaldehyde} \xrightarrow{\text{piperidine}} \text{(E)-Ethylidene product}

$$

- Workup :

The reaction mixture is cooled, and the product precipitates. Filtration and washing with cold ethanol yield the pure compound (75–80% yield).

Sulfonation and Functionalization

The ethanesulfonic acid group is introduced either during cyclocondensation (as in Step 2.1) or via post-synthetic modification.

Direct Synthesis via Taurine

Using taurine as the amine source inherently incorporates the sulfonic acid group, avoiding additional sulfonation steps. This method is preferred for its efficiency and reduced side reactions.

Alternative Route: Alkylation of Thiazolidinone Nitrogen

Reagents :

- 2-Bromoethanesulfonic acid

- Thiazolidinone intermediate (lacking sulfonic acid)

- K₂CO₃ (base)

- DMF (solvent)

Procedure :

- The thiazolidinone nitrogen is alkylated with 2-bromoethanesulfonic acid in DMF at 60°C. Base (K₂CO₃) facilitates deprotonation of the nitrogen.

$$

\text{Thiazolidinone} + \text{2-Bromoethanesulfonic acid} \xrightarrow{\text{K}2\text{CO}3} \text{Sulfonated product}

$$

- Challenges :

Competing O-alkylation and ring-opening side reactions necessitate careful monitoring. Purification via column chromatography (SiO₂, acetone/hexane) improves yields (60–70%).

Characterization and Analytical Data

Spectroscopic Characterization

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) shows ≥95% purity, with retention time ~7.02 min under conditions mirroring those in.

Industrial-Scale Considerations

Process Optimization

Solvent Selection :

N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are effective for cyclocondensation but require substitution with greener solvents (e.g., cyclopentyl methyl ether) for scale-up.Catalyst Recycling :

DMAP and trimethylacetyl chloride, used in analogous syntheses, may be recovered via aqueous extraction to reduce costs.

Yield Enhancement

- Crystallization Protocols : Seeding during cooling and controlled nucleation in isopropanol improve crystal purity and yield (85–90%).

Q & A

Basic Question: How can researchers optimize the synthesis of (E)-2-(5-(1-(4-fluorophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid to improve yield and purity?

Methodological Answer:

Synthesis optimization involves selecting reaction conditions such as solvent systems (e.g., DMF-acetic acid mixtures), temperature control (reflux at ~100°C), and stoichiometric ratios of reagents (e.g., sodium acetate as a base). Microwave-assisted synthesis can enhance reaction efficiency by reducing time and energy consumption . For scalability, continuous flow reactors and automated platforms are recommended to maintain high purity (>95%) while minimizing side products .

Basic Question: What analytical techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm stereochemistry and substituent positions.

- HPLC-MS for purity assessment and detection of hydrolytic byproducts under basic conditions .

- X-ray crystallography to resolve absolute configuration, particularly for E/Z isomer differentiation .

Basic Question: How does pH influence the stability of this thiazolidinone derivative?

Methodological Answer:

The compound is stable at neutral pH but undergoes hydrolysis in basic conditions (pH > 9), forming sulfonic acid and thiazolidinone fragments. Stability studies should use buffered solutions (pH 7.4) and monitor degradation via HPLC at intervals (e.g., 0, 24, 48 hrs) .

Advanced Question: What strategies address purification challenges for complex thiazolidinone-sulfonic acid hybrids?

Methodological Answer:

Advanced purification involves:

- Recrystallization from DMF-ethanol mixtures to remove polar impurities.

- Preparative HPLC with C18 columns and gradient elution (water-acetonitrile + 0.1% TFA) for isolating isomers .

- Size-exclusion chromatography for separating high-molecular-weight byproducts .

Advanced Question: How can researchers resolve contradictory bioactivity data in studies involving this compound?

Methodological Answer:

Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols by:

- Using DPPH/ABTS assays for antioxidant activity (IC₅₀ values).

- Validating antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli) with consistent inoculum sizes .

- Cross-referencing dose-response curves and toxicity profiles (e.g., LD₅₀ in murine models) .

Advanced Question: What computational tools are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with targets like COX-2 or PPAR-γ .

- DFT calculations (Gaussian 09) to analyze electronic properties (HOMO-LUMO gaps) and reactive sites .

- MD simulations (GROMACS) to assess stability in biological membranes over 100 ns trajectories .

Basic Question: What biological assays are suitable for initial screening of this compound’s therapeutic potential?

Methodological Answer:

- In vitro anti-inflammatory assays : Inhibition of TNF-α/IL-6 in LPS-stimulated macrophages.

- Antioxidant assays : Measure ROS scavenging in HepG2 cells using DCFH-DA probes .

- Cytotoxicity screening : MTT assays on HEK-293 or HeLa cells (IC₅₀ < 50 µM desirable) .

Advanced Question: How can forced degradation studies elucidate the compound’s degradation pathways?

Methodological Answer:

Subject the compound to:

- Acidic/basic hydrolysis (0.1M HCl/NaOH at 60°C for 24 hrs).

- Oxidative stress (3% H₂O₂, 40°C).

- Photolysis (ICH Q1B guidelines, 1.2 million lux-hours).

Analyze degradants via LC-QTOF-MS to identify cleavage products (e.g., sulfonic acid moiety detachment) .

Advanced Question: What synthetic modifications enhance the compound’s metabolic stability without compromising activity?

Methodological Answer:

- Introduce electron-withdrawing groups (e.g., -CF₃) on the 4-fluorophenyl ring to reduce CYP450-mediated oxidation.

- Replace the ethylidene group with a vinyl sulfone to improve hydrolytic resistance.

- Validate modifications via microsomal stability assays (human liver microsomes, NADPH cofactor) .

Advanced Question: How do stereochemical factors influence the compound’s interaction with biological targets?

Methodological Answer:

The E-configuration of the ethylidene group is critical for planar alignment with hydrophobic pockets in target proteins (e.g., kinase active sites). Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers and compare IC₅₀ values in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.